molecular formula C17H16N2O2S B358245 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide CAS No. 313275-28-4

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide

Cat. No.: B358245
CAS No.: 313275-28-4
M. Wt: 312.4g/mol
InChI Key: GKJDCXUYKPMHMZ-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide is a useful research compound. Its molecular formula is C17H16N2O2S and its molecular weight is 312.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Physical Performance Enhancement

    A study found that N-(6-ethoxy-1,3-benzothiazol-2-yl) acetamide enhanced physical performance in treadmill and swimming tests in mice. This indicates its potential for developing drugs that enhance physical performance (Tsoulova et al., 2015).

  • Anticancer Activity

    A series of 2-phenyl benzothiazole derivatives, including N-(4-(6-methoxybenzo[d]thiazol-2-yl)phenyl)acetamide, exhibited potent cytotoxic activity against breast cancer cell lines, highlighting their potential as anticancer agents (Firoozpour et al., 2018).

  • Antimicrobial and Antimalarial Properties

    Benzothiazole-substituted β-lactam hybrids demonstrated moderate antimicrobial activities against a range of bacterial strains and displayed potent antimalarial properties, suggesting their use in treating infectious diseases (Alborz et al., 2018).

  • Antitumor Evaluation

    N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showed considerable antitumor activity against various cancer cell lines, indicating their potential as cancer treatment agents (Yurttas et al., 2015).

  • Neuroprotective and Anticonvulsant Effects

    N-(substituted benzothiazol-2-yl)amides were synthesized and evaluated for their neuroprotective and anticonvulsant effects, with certain compounds showing significant potential as treatments for neurological disorders (Hassan et al., 2012).

  • Antioxidant and Anti-inflammatory Activities

    Novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives exhibited significant antioxidant and anti-inflammatory activities, suggesting their potential in treating oxidative stress and inflammation-related disorders (Koppireddi et al., 2013).

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-2-21-13-8-9-14-15(11-13)22-17(18-14)19-16(20)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJDCXUYKPMHMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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